![molecular formula C15H19N3O2 B2422965 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 1286705-17-6](/img/structure/B2422965.png)
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide
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Description
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'MI-TAA' and has been synthesized using different methods.
Scientific Research Applications
Corrosion Inhibition
Imidazole derivatives, such as 1-(2-ethylamino)-2-methylimidazoline, have been evaluated for their corrosion inhibition efficiency. These compounds exhibit good corrosion inhibition properties at different concentrations due to their active sites and the geometry of the heterocyclic ring, which promotes coordination with metal surfaces (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity. This activity is attributed to the structures facilitating hydrogen bonding interactions, which contribute to their antioxidant properties (Chkirate et al., 2019).
Catalytic Applications
Imidazole-based acetamide derivatives have been used as catalysts for alkene epoxidation with H2O2, demonstrating the potential of imidazole derivatives in catalysis. The homogeneous and supported systems shown are capable of overcoming competitive H2O2 dismutation, favoring productive alkene epoxidations (Serafimidou, Stamatis, & Louloudi, 2008).
properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-12-4-3-5-14(10-12)20-11-15(19)17-7-9-18-8-6-16-13(18)2/h3-6,8,10H,7,9,11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWKFRKVRXEFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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